molecular formula C9H6BrNO3 B6206645 6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 77395-09-6

6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6206645
CAS No.: 77395-09-6
M. Wt: 256.1
InChI Key:
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Description

6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the bromination of 8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzoxazine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s bromine atom and benzoxazine ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar in structure but with a chlorine atom instead of bromine.

    8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

Uniqueness

6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications in research and industry[4][4].

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-amino-4-bromo-6-methylphenol with phthalic anhydride followed by cyclization and bromination.", "Starting Materials": [ "2-amino-4-bromo-6-methylphenol", "Phthalic anhydride", "Acetic anhydride", "Sulfuric acid", "Sodium acetate", "Bromine" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-bromo-6-methylphenol (1.0 eq) and phthalic anhydride (1.0 eq) in acetic anhydride and add a catalytic amount of sulfuric acid. Heat the mixture to 120°C for 4 hours to form the intermediate 6-bromo-8-methyl-2-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to neutralize the mixture. The resulting solid is filtered and washed with water to obtain the crude product.", "Step 3: Dissolve the crude product in acetic acid and add bromine dropwise with stirring. The mixture is heated to 80°C for 2 hours to complete the bromination reaction.", "Step 4: The reaction mixture is cooled and the product is filtered and washed with water. The resulting solid is recrystallized from ethanol to obtain pure 6-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] }

CAS No.

77395-09-6

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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